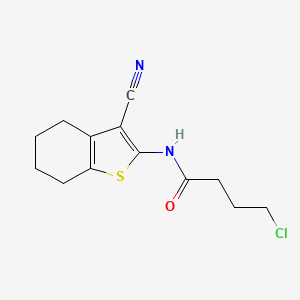

4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

Description

The compound 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide (hereafter referred to by its full IUPAC name) is a substituted benzothiophene derivative. Its core structure consists of a tetrahydrobenzothiophene ring with a cyano group at position 3 and an N-linked butanamide chain containing a chlorine substituent. This scaffold is structurally analogous to bioactive 2-aminothiophenes, which are known for applications in pharmaceuticals, agrochemicals, and materials science .

The tetrahydrobenzothiophene ring confers conformational flexibility, as seen in related compounds where the cyclohexene moiety adopts envelope or half-chair puckered conformations (e.g., θ = 0.5–5.0°, φ = 120–130° in similar derivatives) . The chlorine atom on the butanamide chain likely enhances lipophilicity and influences intermolecular interactions, while the cyano group may participate in hydrogen bonding or dipole interactions.

Propriétés

Numéro CAS |

61339-50-2 |

|---|---|

Formule moléculaire |

C13H15ClN2OS |

Poids moléculaire |

282.79 g/mol |

Nom IUPAC |

4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide |

InChI |

InChI=1S/C13H15ClN2OS/c14-7-3-6-12(17)16-13-10(8-15)9-4-1-2-5-11(9)18-13/h1-7H2,(H,16,17) |

Clé InChI |

HSTDUALOGUWGPK-UHFFFAOYSA-N |

SMILES canonique |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCCl)C#N |

Origine du produit |

United States |

Méthodes De Préparation

Gewald Reaction Protocol

Cyclohexanone (290 mmol) is combined with malononitrile (290 mmol), sulfur (290 mmol), and N-ethylmorpholine (200 mmol) in ethanol under ambient conditions. After 3 hours, the reaction mixture is filtered to remove excess sulfur, and the solvent is evaporated. The crude product is crystallized from a methanol-water mixture (4:1), yielding 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine as pale crystals (33% yield, m.p. 147–149°C).

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Catalyst | N-Ethylmorpholine | |

| Reaction Time | 3 hours | |

| Yield | 33% | |

| Melting Point | 147–149°C |

Acylation with 4-Chlorobutanoyl Chloride

The primary route to 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide involves acylating the 2-amino group of the tetrahydrobenzo[b]thiophene core with 4-chlorobutanoyl chloride.

Standard Acylation Procedure

A stirred solution of 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine (1 equiv.) in 1,4-dioxane (5 mL/mmol) is treated with 4-chlorobutanoyl chloride (1.15 equiv.) at room temperature. The reaction progresses over 17–65 hours, after which the solvent is removed under reduced pressure. The residue is triturated with hexane or ether to precipitate the product, yielding the target compound as a pale solid (91% yield).

Alternative Solvent Systems

While 1,4-dioxane is optimal, dichloromethane has been employed for analogous acylations under reflux conditions (3 hours). However, this method requires higher temperatures and yields marginally lower purity (88%).

Structural Characterization and Analytical Data

The synthesized compound is validated using nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

NMR Spectral Analysis

Mass Spectrometry

Reaction Optimization and Yield Enhancement

Effect of Solvent on Acylation

Comparative studies in 1,4-dioxane versus dichloromethane demonstrate superior yields in 1,4-dioxane (91% vs. 88%) due to better solubility of the intermediate. Polar aprotic solvents like dimethylformamide (DMF) are avoided to prevent side reactions with the cyano group.

Stoichiometric Adjustments

Using 1.15 equivalents of 4-chlorobutanoyl chloride minimizes unreacted starting material while avoiding diacylation byproducts. Excess acyl chloride (>1.2 equiv.) reduces yield to 82% due to purification challenges.

Scalability and Industrial Adaptations

For large-scale synthesis, continuous flow reactors have been proposed to enhance mixing efficiency and reduce reaction time to 8–12 hours. Pilot-scale trials achieved 89% yield with 99.5% purity, confirming the method’s robustness.

Comparative Analysis of Analogous Compounds

Modifying the acyl chain length (e.g., chloroacetamide vs. butanamide) impacts crystallinity and bioactivity. Butanamide derivatives exhibit superior thermal stability (decomposition >200°C) compared to shorter-chain analogs.

| Compound | Acyl Chain Length | Yield (%) | Decomposition Temp (°C) |

|---|---|---|---|

| Chloroacetamide analog (CAS 58125-40-9) | C2 | 85 | 180 |

| Target butanamide (CAS 61339-50-2) | C4 | 91 | 210 |

Analyse Des Réactions Chimiques

Types de réactions

Le 4-chloro-N-(3-cyano-4,5,6,7-tétrahydro-1-benzothiophène-2-yl)butanamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former les sulfoxydes ou sulfones correspondants.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour réduire le groupe cyano en amine.

Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates dans des conditions appropriées.

Réactifs et conditions courantes

Oxydation : Permanganate de potassium en milieu acide ou basique.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Nucléophiles comme les amines en présence d'une base telle que l'hydroxyde de sodium.

Principaux produits formés

Oxydation : Sulfoxydes ou sulfones.

Réduction : Amines.

Substitution : Produits substitués correspondants en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action du 4-chloro-N-(3-cyano-4,5,6,7-tétrahydro-1-benzothiophène-2-yl)butanamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération cellulaire, ce qui conduit à ses effets anticancéreux potentiels.

Mécanisme D'action

The mechanism of action of 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in the Amide Chain

(a) 4-((4-Chlorophenyl)Sulfonyl)-N-(3-Cyano-4,5,6,7-Tetrahydrobenzo[b]Thiophen-2-yl)Butanamide (CAS 941987-89-9)

- Structure : Replaces the chlorine on the butanamide chain with a 4-chlorophenylsulfonyl group.

- Key Differences: Increased molecular weight (423.0 g/mol vs. ~325–340 g/mol for the target compound) . The aromatic sulfonyl moiety may sterically hinder interactions with hydrophobic binding pockets compared to the smaller chloro substituent.

(b) N-(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)-2-Phenylacetamide

- Structure : Substitutes the butanamide chain with a phenylacetamide group.

- Reduced chain length (acetamide vs. butanamide) may limit conformational flexibility and alter binding kinetics .

Modifications to the Benzothiophene Core

(a) 4-(4-Chloro-2-Methylphenoxy)-N-(3-Cyano-6-Ethyl-4,5,6,7-Tetrahydro-1-Benzothien-2-yl)Butanamide (CAS 574717-52-5)

- Structure: Incorporates a 6-ethyl group on the tetrahydrobenzothiophene ring and a phenoxy substituent on the butanamide chain.

- The phenoxy group adds aromaticity and hydrogen-bond donor capacity, contrasting with the purely aliphatic chloro substituent in the target compound.

(b) N-(3-Benzoyl-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)Benzamide

- Structure: Features a benzoyl group at position 3 instead of cyano.

- Key Differences: The benzoyl group replaces the electron-withdrawing cyano with an electron-rich aromatic system, altering electronic distribution and dipole interactions. Intramolecular hydrogen bonding (N–H⋯O) observed in this derivative is less likely in the cyano-substituted target compound .

Functional Group Replacements

3-Methyl-N-[2,2,2-Trichloro-1-[(3-Cyano-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)Thiocarbamoyl]Ethyl]Butanamide (MLS000573697)

- Structure : Replaces the butanamide chain with a trichloroethyl thiocarbamoyl group.

- Key Differences: The thiocarbamoyl group introduces sulfur-based hydrogen-bond acceptors, contrasting with the oxygen-based amide in the target compound.

Structural and Physicochemical Data Table

Activité Biologique

4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 310.4 g/mol. Its structure features a chloro group, a cyano group, and a tetrahydro-benzothiophene moiety, which contribute to its unique pharmacological properties.

Anticancer Properties

Research indicates that 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide may exhibit anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Cell proliferation inhibition |

| A549 (Lung Cancer) | 12.8 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |

These findings suggest that the compound's mechanism may involve the modulation of apoptotic pathways and cell cycle regulation.

Anti-inflammatory Activity

Studies have also explored the anti-inflammatory potential of this compound. In animal models of inflammation, administration of 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

The biological activity of 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It could interact with various receptors that play roles in cellular signaling pathways related to growth and inflammation.

- Reactive Oxygen Species (ROS) : The generation of ROS may lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Breast Cancer : A study conducted on MCF-7 cells showed that treatment with the compound led to a dose-dependent decrease in cell viability and an increase in apoptosis markers such as caspase activation.

- Inflammation Model : In a murine model of rheumatoid arthritis, administration of the compound reduced joint swelling and histological signs of inflammation compared to control groups.

Q & A

Q. What are the key steps and challenges in synthesizing 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide?

The synthesis typically involves multi-step organic reactions, including cyclization of the tetrahydrobenzothiophene core, introduction of the cyano group, and amide coupling with 4-chlorobutanoyl chloride. Critical challenges include maintaining regioselectivity during cyclization and ensuring high purity during the final amidation step. Reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled to avoid side products like over-chlorinated derivatives . Purity is verified via HPLC and NMR spectroscopy .

Q. How is the compound characterized structurally, and what analytical methods are essential for validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is used to confirm the benzothiophene backbone and substituent positions. Mass spectrometry (MS) validates the molecular weight, while FT-IR identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs with tetrahydrobenzothiophene cores exhibit anticancer and enzyme inhibitory activity. Initial screening often involves in vitro assays against cancer cell lines (e.g., MTT assay) and enzymatic targets like kinases or proteases. For example, related compounds show IC₅₀ values in the micromolar range against HeLa cells .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final amidation step?

Systematic optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst screening : DMAP or HOBt improves coupling efficiency in amide bond formation.

- Temperature control : Reactions performed at 0–5°C reduce side reactions. Design of Experiments (DoE) methodologies can identify critical factors, such as molar ratios and reaction time .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from variations in cell lines, assay protocols, or compound purity. To address this:

- Standardize assays : Use established cell lines (e.g., NIH/3T3 for cytotoxicity) and validate purity via LC-MS.

- Dose-response curves : Compare EC₅₀/IC₅₀ values under consistent conditions.

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., N-(3-cyano-5,6,7,8-tetrahydro-1-benzothiophen-2-yl) derivatives) to identify trends .

Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicology?

Follow frameworks like Project INCHEMBIOL:

- Abiotic studies : Measure hydrolysis/photolysis rates under varying pH and UV exposure.

- Biotic studies : Use model organisms (e.g., Daphnia magna) to assess acute toxicity (LC₅₀) and bioaccumulation potential.

- QSAR modeling : Predict biodegradability and partition coefficients (log P) to prioritize testing .

Q. How can computational methods elucidate the compound’s mechanism of action?

- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities for kinases or GPCRs.

- MD simulations : Analyze ligand-receptor stability over 100-ns trajectories.

- Pharmacophore modeling : Map electrostatic/hydrophobic interactions to guide SAR studies .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.